molecular formula C18H10BrNO2 B8798866 6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B8798866
M. Wt: 352.2 g/mol
InChI Key: UULQEVGDKCRBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H10BrNO2 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

6-bromo-2-phenylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H10BrNO2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H

InChI Key

UULQEVGDKCRBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1,8-naphthalic anhydride (10 g), aniline (3.54 g) and acetic acid (75 ml) was refluxed with stirring for 10 hrs. The reaction mixture was then cooled to room temperature, whereupon solid separated out. The solid was filtered, washed with water (50 ml) followed by acetic acid (50 ml) and dried at 100° C. for 8 hours (Yield=10.8 gm).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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